molecular formula C7H10N2OS B2700721 {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine CAS No. 1157010-23-5

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine

Cat. No.: B2700721
CAS No.: 1157010-23-5
M. Wt: 170.23
InChI Key: AWNQOWYGJYYQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine is a heterocyclic compound that features a unique structure combining a pyrano ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyranone derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest it may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine apart is its specific combination of a pyrano ring and a thiazole ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Biological Activity

The compound {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₇H₉N₃OS
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 1315369-04-0

This compound features a pyrano-thiazole framework that is significant in various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) observed for related thiazole compounds:

CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
Compound 10.230.47Bacillus cereus
Compound 20.700.94Escherichia coli
Compound 30.080.11Trichophyton viride
Compound 40.110.23Aspergillus niger

These results indicate that compounds with similar structures to this compound exhibit significant antimicrobial activity against both bacteria and fungi .

The antimicrobial mechanism of thiazole derivatives often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. The presence of the thiazole ring is crucial for enhancing the lipophilicity and bioavailability of these compounds, allowing them to penetrate bacterial membranes effectively .

Case Studies

  • Antibacterial Activity : In a study evaluating various thiazole derivatives' antibacterial properties, this compound was found to possess moderate activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 0.23 to 0.70 mg/mL for closely related compounds .
  • Antifungal Activity : Another study focused on antifungal activities against dermatophytes showed that thiazole derivatives exhibited potent effects against Trichophyton mentagrophytes and Candida albicans. The compound demonstrated MIC values comparable to established antifungal agents .

Pharmacological Potential

Beyond antimicrobial activity, preliminary research suggests that this compound may also exhibit anti-inflammatory and anticancer properties. The structural features of the compound allow for interactions with various biological targets involved in inflammation and tumor progression .

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNQOWYGJYYQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.